

# Arsenocholine bromide CAS number and molecular structure

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## Compound of Interest

Compound Name: ARSENOCHOLINE BROMIDE

CAS No.: 71802-31-8

Cat. No.: B144419

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## An In-depth Technical Guide to Arsenocholine Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Arsenocholine Bromide**, including its chemical properties, synthesis, metabolic fate, and analytical methodologies. The information is intended for professionals in research and development who require detailed technical data and protocols.

### Physicochemical and Structural Information

**Arsenocholine bromide** is a quaternary arsonium compound, analogous to the essential nutrient choline. It is primarily of interest as a significant organoarsenic species found in marine organisms and as an analytical standard for arsenic speciation studies.

Table 1: Physicochemical Properties of **Arsenocholine Bromide**

Property	Value	Citation(s)
CAS Number	71802-31-8	[1][2][3]
Molecular Formula	C <sub>5</sub> H <sub>14</sub> AsBrO	[1][3][4]
Molecular Weight	244.99 g/mol	[1][3][4]
IUPAC Name	2-hydroxyethyl(trimethyl)arsanium;bromide	[1][2][5]
Appearance	White to off-white solid/crystalline powder	[6]
Melting Point	219 °C	[6]
Solubility	Slightly soluble in DMSO, Methanol, and Water (with heating)	[6]
Purity (typical)	>95% (HPLC, NMR)	[1][2][5]

Table 2: Structural Identifiers for Arsenocholine Cation

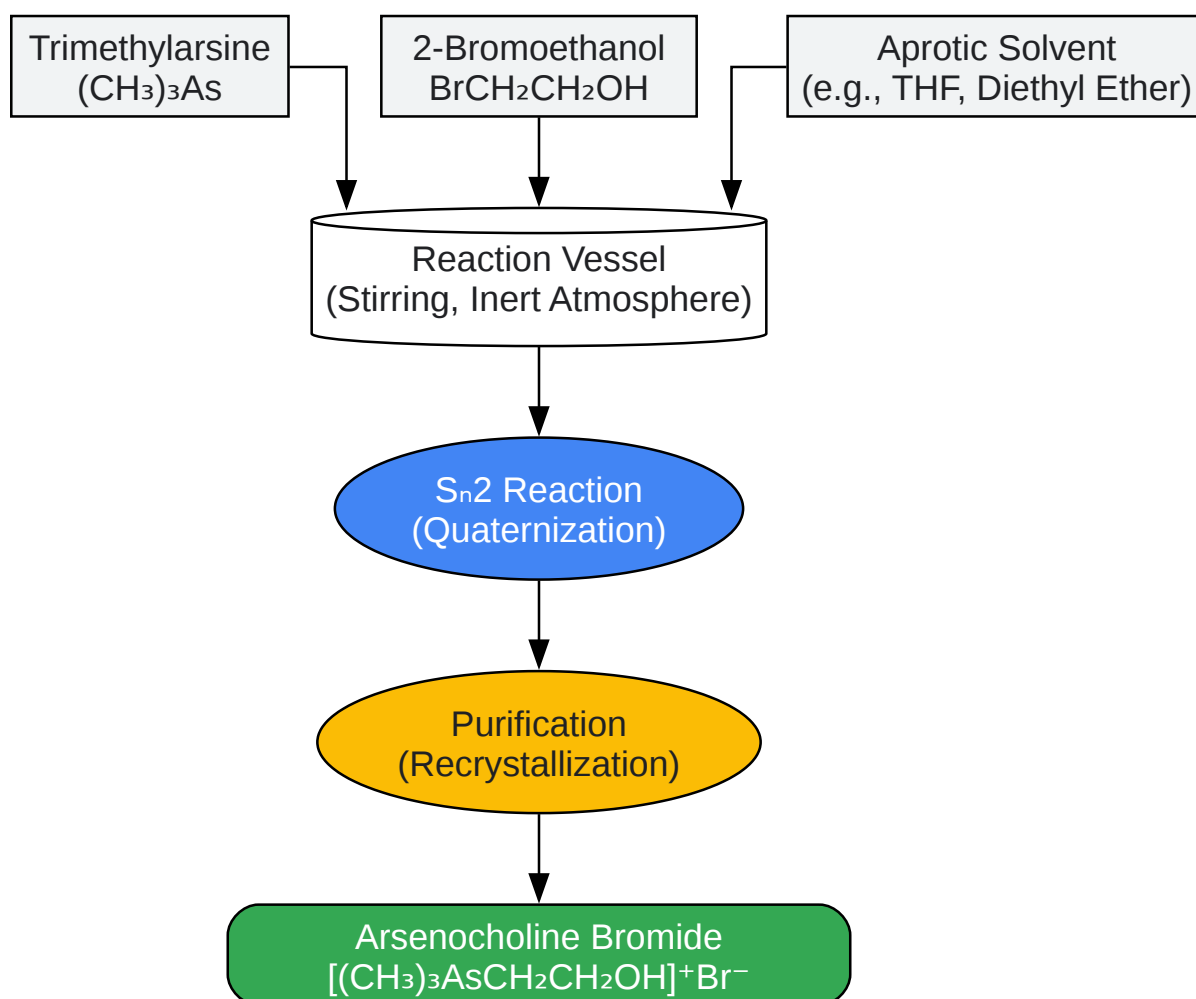
Identifier	Value	Citation(s)
SMILES	C--INVALID-LINK--(C)CCO. [Br-]	[1][2][5]
InChI	InChI=1S/C5H14AsO.BrH/c1-6(2,3)4-5-7;/h7H,4-5H2,1-3H3;1H/q+1;/p-1	[1][2][5]
InChIKey	ROAOPYVPUYJGC- UHFFFAOYSA-M	[1]

## Synthesis of Arsenocholine Bromide

A detailed, peer-reviewed synthesis protocol for **arsenocholine bromide** is not readily available in the public literature. However, a plausible synthetic route can be inferred from

standard organoarsenic chemistry and analogous quaternization reactions. The most direct method involves the reaction of trimethylarsine with 2-bromoethanol.

Disclaimer: The following protocol is a representative, logical workflow and has not been experimentally validated from a specific cited source. It should be performed by trained chemists with appropriate safety precautions for handling toxic and reactive arsenic compounds.



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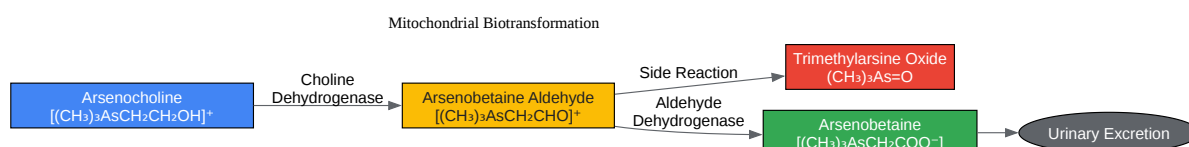
A logical workflow for the synthesis of **Arsenocholine Bromide**.

Experimental Protocol (Representative)

- Preparation: In a three-necked flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve trimethylarsine in a suitable anhydrous aprotic solvent (e.g., diethyl ether or THF).
- Reaction: Cool the solution in an ice bath. Slowly add an equimolar amount of 2-bromoethanol dropwise to the stirred solution.
- Reflux: After the addition is complete, allow the mixture to warm to room temperature and then heat to a gentle reflux for several hours to ensure the reaction goes to completion. The product, being a salt, will likely precipitate out of the nonpolar solvent.
- Isolation: Cool the reaction mixture. Collect the precipitated solid by vacuum filtration and wash with a small amount of cold solvent to remove unreacted starting materials.
- Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of ethanol and ethyl acetate.
- Drying: Dry the purified white crystals under vacuum to yield the final product.

## Biological Fate and Metabolism

Arsenocholine is primarily absorbed through the gastrointestinal tract.[3] In vivo studies in mice, rats, and rabbits, as well as in vitro studies with liver cell fractions, have shown that arsenocholine is metabolized, with arsenobetaine being the major end product.[1][3] The biotransformation occurs in the mitochondria and does not involve degradation to more toxic inorganic arsenic forms.[1][3]



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Metabolic pathway of Arsenocholine.[1][3]

## Analytical Methodology

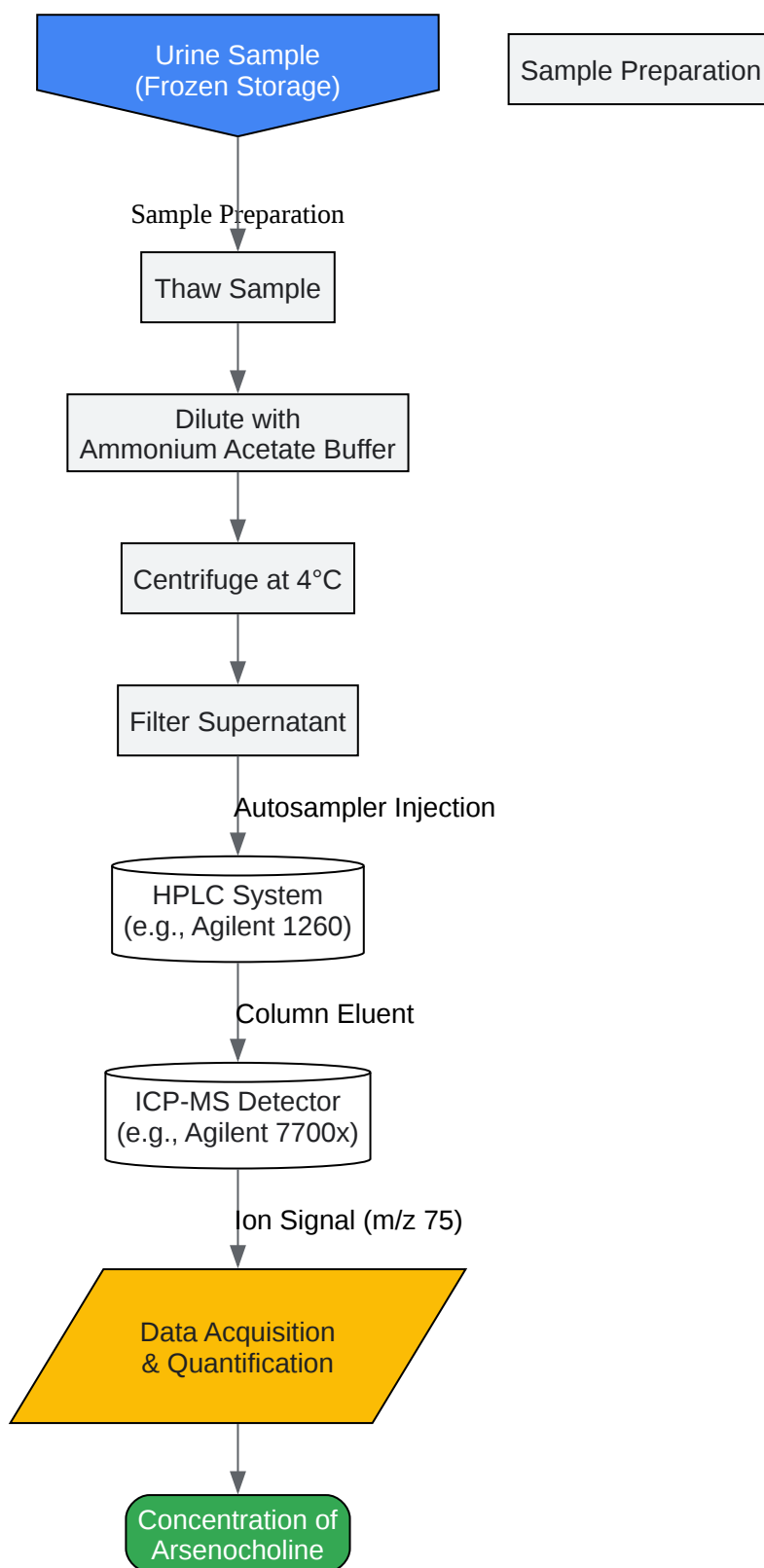
Arsenocholine is often quantified as part of arsenic speciation analysis in biological and environmental samples. The gold-standard technique is High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS).

Table 3: Example Performance Data for HPLC-ICP-MS Analysis of Arsenocholine

Parameter	Value	Citation(s)
Technique	HPLC-ICP-MS with Dynamic Reaction Cell (DRC)	[4][7]
Matrix	Human Urine	[4][7]
Separation Column	Hamilton PRP X-100 (Anion-exchange)	[4]
Limit of Detection (LOD)	0.6 µg As/L	[7]
Precision (RSD)	3.1 - 7.3% (for various As species)	[8]

### Experimental Protocol: Quantification of Arsenocholine in Urine via HPLC-ICP-MS

This protocol is adapted from methodologies described for biomonitoring of human populations.  
[\[4\]\[7\]](#)



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Workflow for Arsenocholine analysis by HPLC-ICP-MS.

- Sample Preparation:
  - Thaw frozen urine samples to room temperature.
  - To minimize species interconversion, dilute the sample with a suitable buffer, such as 0.1 M ammonium acetate (pH ~5-6).[7]
  - Centrifuge the diluted sample (e.g., at 10,000 x g for 10 minutes at 4°C) to pellet any precipitates.
  - Filter the supernatant through a 0.45 µm filter into an autosampler vial.
- Chromatographic Separation (HPLC):
  - Column: A polymeric anion-exchange column, such as the Hamilton PRP X-100 (4.6 x 150 mm, 5 µm), is commonly used.[4][9]
  - Mobile Phase: An ammonium carbonate buffer system is employed. A gradient elution may be used to separate multiple arsenic species. For example:
    - Mobile Phase A: 200 mmol/L ammonium carbonate in 3% methanol.[9]
    - Mobile Phase B: 0.5 mmol/L ammonium carbonate in 3% methanol.[9]
  - Flow Rate: Typically 1.0 - 1.5 mL/min.
  - Injection Volume: 20 - 100 µL.
- Detection (ICP-MS):
  - The eluent from the HPLC column is introduced directly into the ICP-MS nebulizer.
  - The instrument is set to monitor the arsenic ion at m/z 75.
  - A collision/reaction cell (e.g., DRC with hydrogen or helium gas) is used to eliminate polyatomic interferences, such as ArCl<sup>+</sup>, which also has a mass-to-charge ratio of 75.[4][9]
- Quantification:

- A calibration curve is generated using certified arsenocholine standard solutions, such as NIST SRM 3034.[10]
- The concentration of arsenocholine in the sample is determined by comparing its peak area to the calibration curve. An internal standard may be added post-column to correct for instrument drift.[4]

## Toxicity and Safety

Compared to inorganic arsenic (arsenite and arsenate), organoarsenic compounds like arsenocholine and arsenobetaine are considered to be of very low toxicity.[5] Multiple sources describe arsenocholine as "essentially nontoxic".[10] This is largely because it is not metabolized to inorganic arsenic in the body but is instead converted to the similarly non-toxic arsenobetaine and excreted.[3]

However, as an arsenic-containing compound, it must be handled with care. Safety Data Sheets (SDS) typically carry hazard warnings for arsenic compounds.

Table 4: GHS Hazard Information for **Arsenocholine Bromide**

Hazard Statement	Code	Description	Citation(s)
Acute Toxicity	H301	Toxic if swallowed	[11]
Acute Toxicity	H331	Toxic if inhaled	[11]
Skin/Eye	H315/H319	Causes skin and serious eye irritation	[12]
Carcinogenicity	H351	Suspected of causing cancer	[12]

Handling Precautions:

- Use in a well-ventilated area or fume hood.
- Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

- Avoid creating dust.
- Wash hands thoroughly after handling.
- Refer to the specific Safety Data Sheet (SDS) from the supplier for complete handling and disposal information.

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